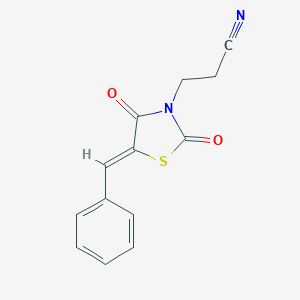

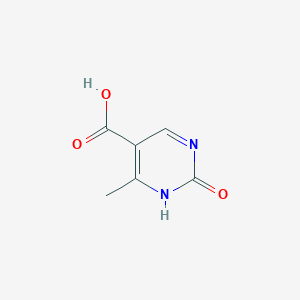

3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)propanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)propanenitrile, also known as DBZ, is a chemical compound that has been extensively studied for its potential therapeutic applications. DBZ belongs to the class of thiazolidinones, which are a group of heterocyclic compounds that exhibit a wide range of biological activities.

Mecanismo De Acción

The Notch signaling pathway is initiated by the binding of Notch receptors to ligands on neighboring cells. This binding triggers a series of proteolytic cleavages that release the intracellular domain of Notch (NICD). NICD translocates to the nucleus and activates the transcription of target genes involved in cell proliferation and differentiation. 3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)propanenitrile inhibits the Notch pathway by binding to the γ-secretase complex, which is responsible for the final cleavage of Notch receptors. This binding prevents the release of NICD and subsequent activation of target genes.

Biochemical and Physiological Effects:

3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)propanenitrile has been shown to induce apoptosis and inhibit the growth of cancer cells in vitro and in vivo. In addition, 3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)propanenitrile has been shown to inhibit the growth of cancer stem cells, which are a subset of cancer cells that are responsible for tumor initiation and recurrence. 3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)propanenitrile has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. However, the effects of 3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)propanenitrile on normal cells and tissues are not well understood and require further investigation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)propanenitrile is a potent and selective inhibitor of the Notch signaling pathway, making it a valuable tool for studying the role of Notch in cancer and other diseases. However, 3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)propanenitrile has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, 3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)propanenitrile has a short half-life and is rapidly metabolized in vivo, which can limit its effectiveness as a therapeutic agent.

Direcciones Futuras

Future research on 3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)propanenitrile should focus on improving its pharmacokinetic properties, such as solubility and stability, to enhance its effectiveness as a therapeutic agent. In addition, further studies are needed to elucidate the effects of 3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)propanenitrile on normal cells and tissues, as well as its potential for use in combination with other cancer therapies. Finally, the role of the Notch signaling pathway in other diseases, such as Alzheimer's disease and cardiovascular disease, should be explored to identify new therapeutic targets for 3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)propanenitrile and other Notch inhibitors.

Métodos De Síntesis

The synthesis of 3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)propanenitrile involves the reaction between 2-aminothiazolidine-4-one and benzaldehyde. The reaction is catalyzed by acetic acid and yields 3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)propanenitrile as a yellow crystalline solid. The purity of 3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)propanenitrile can be enhanced by recrystallization from ethanol.

Aplicaciones Científicas De Investigación

3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)propanenitrile has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. 3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)propanenitrile is a potent inhibitor of the Notch signaling pathway, which is involved in the regulation of cell proliferation, differentiation, and apoptosis. The Notch signaling pathway is frequently dysregulated in cancer, leading to uncontrolled cell growth and tumor formation. Inhibition of the Notch pathway by 3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)propanenitrile has been shown to induce apoptosis and inhibit the growth of cancer cells in vitro and in vivo.

Propiedades

Nombre del producto |

3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)propanenitrile |

|---|---|

Fórmula molecular |

C13H10N2O2S |

Peso molecular |

258.3 g/mol |

Nombre IUPAC |

3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]propanenitrile |

InChI |

InChI=1S/C13H10N2O2S/c14-7-4-8-15-12(16)11(18-13(15)17)9-10-5-2-1-3-6-10/h1-3,5-6,9H,4,8H2/b11-9- |

Clave InChI |

ROMFZBBIJSONPM-LUAWRHEFSA-N |

SMILES isomérico |

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCC#N |

SMILES |

C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCC#N |

SMILES canónico |

C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCC#N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)phenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227401.png)

amino]propanamide](/img/structure/B227403.png)

![9-ethyl-3-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methyl)-9H-carbazole](/img/structure/B227405.png)

![N-(3-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide](/img/structure/B227409.png)

![2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B227421.png)

![N-(2-methylphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227426.png)

![N-(2-methoxyphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227427.png)

![2-[2-(5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B227435.png)

![2-{2-[5-(3-chloroanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B227441.png)

![5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B227450.png)